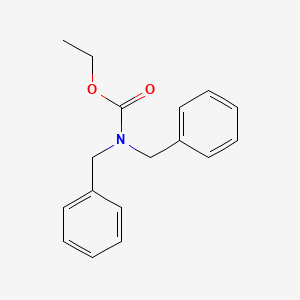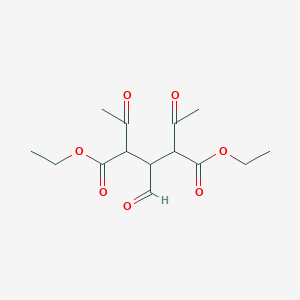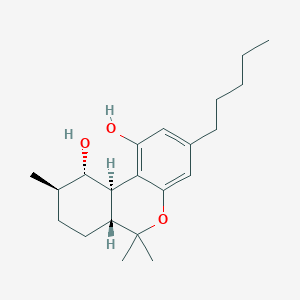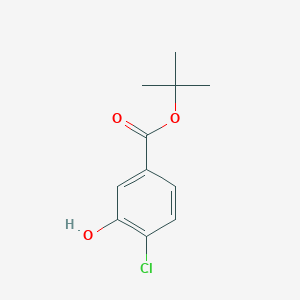
4,4'-((1E,1'E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-((1E,1’E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline) is a complex organic compound with a unique structure that includes a naphthalene core and multiple phenyl groups. This compound is known for its applications in various fields, including materials science and organic electronics.
Vorbereitungsmethoden
The synthesis of 4,4’-((1E,1’E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline) typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the naphthalene core: This step involves the synthesis of the naphthalene-2,6-diylbis(ethene-2,1-diyl) intermediate.
Attachment of phenyl groups: The intermediate is then reacted with N,N-bis(4-hexylphenyl)aniline under specific conditions to form the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4,4’-((1E,1’E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The phenyl groups can undergo substitution reactions with various reagents, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Materials Science: The compound is studied for its potential use in creating new materials with specific optical and electronic characteristics.
Biological Research: It is used as a probe in various biological studies to understand molecular interactions and mechanisms.
Wirkmechanismus
The mechanism of action of 4,4’-((1E,1’E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline) involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various pathways, influencing electronic and optical properties. These interactions are crucial for its applications in organic electronics and materials science.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 4,4’-((1E,1’E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline) stands out due to its unique naphthalene core and multiple phenyl groups. Similar compounds include:
- 4,4’-((1E,1’E)-Biphenyl-4,4’-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline)
- 4,4’-((1E,1’E)-Anthracene-9,10-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline)
These compounds share similar structural features but differ in their core structures, leading to variations in their electronic and optical properties.
Eigenschaften
Molekularformel |
C74H86N2 |
|---|---|
Molekulargewicht |
1003.5 g/mol |
IUPAC-Name |
4-hexyl-N-[4-[(E)-2-[6-[(E)-2-[4-(4-hexyl-N-(4-hexylphenyl)anilino)phenyl]ethenyl]naphthalen-2-yl]ethenyl]phenyl]-N-(4-hexylphenyl)aniline |
InChI |
InChI=1S/C74H86N2/c1-5-9-13-17-21-59-31-45-69(46-32-59)75(70-47-33-60(34-48-70)22-18-14-10-6-2)73-53-39-63(40-54-73)25-27-65-29-43-68-58-66(30-44-67(68)57-65)28-26-64-41-55-74(56-42-64)76(71-49-35-61(36-50-71)23-19-15-11-7-3)72-51-37-62(38-52-72)24-20-16-12-8-4/h25-58H,5-24H2,1-4H3/b27-25+,28-26+ |
InChI-Schlüssel |
SSZGBEIUMQEEPW-NBHCHVEOSA-N |
Isomerische SMILES |
CCCCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC4=C(C=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=C(C=C6)CCCCCC)C7=CC=C(C=C7)CCCCCC)C=C3)C8=CC=C(C=C8)CCCCCC |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCCCC)C3=CC=C(C=C3)C=CC4=CC5=C(C=C4)C=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=C(C=C7)CCCCCC)C8=CC=C(C=C8)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078925.png)
![N5,N5,N11,N11-Tetrakis((S)-1-phenylethyl)-4,6,10,12-tetraoxa-5,11-diphosphadibenzo[ef,kl]heptalene-5,11-diamine stereoisomer](/img/structure/B14078928.png)

![(2R,3R,4S,5S,6R)-2-[(1S,3R,4R)-3,4-dihydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14078949.png)

![tert-butyl (R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B14078958.png)



![2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B14078994.png)


![Methyl 4-[7-fluoro-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079003.png)
![5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B14079005.png)
